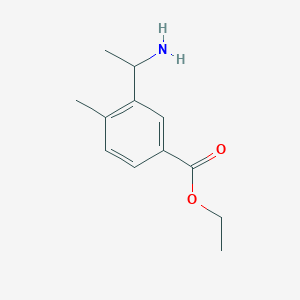

Ethyl 3-(1-aminoethyl)-4-methylbenzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Substituted benzoate esters are a fundamental class of compounds in organic chemistry, serving as crucial intermediates, building blocks, and final products in a multitude of synthetic applications. Benzoate esters are derivatives of benzoic acid and are characterized by the presence of a carboxylate group attached to a benzene (B151609) ring. researchgate.netlibretexts.org The substitution pattern on the aromatic ring dramatically influences the molecule's physical and chemical properties, including its reactivity, solubility, and biological activity.

These compounds are widely employed in:

Synthesis of Complex Molecules: They serve as precursors for more complex structures, including pharmaceuticals and natural products. The ester group can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, through reactions like hydrolysis, aminolysis, or reduction. libretexts.org

Protecting Groups: The benzoate group is often used to protect hydroxyl groups during multi-step syntheses due to its stability under various reaction conditions and its susceptibility to selective removal. organic-chemistry.org

Material Science: Benzoate derivatives are integral to the synthesis of liquid crystals, polymers, and other advanced materials. The rigid aromatic core combined with flexible side chains can impart desirable mesomorphic properties. mdpi.com

Medicinal Chemistry: The benzoate scaffold is present in numerous bioactive compounds. Substituents on the ring are systematically varied by chemists to modulate the pharmacological profile of a lead compound in a process known as structure-activity relationship (SAR) studies. researchgate.net

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis (Saponification) | H₂O, Base (e.g., NaOH) | Carboxylate Salt | Key step in soap making and deprotection strategies. libretexts.org |

| Acid-Catalyzed Hydrolysis | H₂O, Acid (e.g., H₂SO₄) | Carboxylic Acid | Reversible conversion back to the parent acid. libretexts.org |

| Aminolysis | Ammonia (B1221849) or Primary/Secondary Amine | Amide | Formation of stable amide bonds, common in pharmaceuticals. libretexts.org |

| Reduction | Strong Hydride Agents (e.g., LiAlH₄) | Primary Alcohol | Conversion of the ester to an alcohol. |

| Partial Reduction | DIBAH (-78 °C) | Aldehyde | Controlled reduction to the aldehyde oxidation state. libretexts.org |

| Grignard Reaction | Grignard Reagent (e.g., R-MgBr) | Tertiary Alcohol | Carbon-carbon bond formation, adding two alkyl/aryl groups. libretexts.org |

Significance of Chiral 1-Aminoethyl Moieties in Contemporary Molecular Design and Synthesis

The 1-aminoethyl group attached to an aromatic ring, structurally analogous to 1-phenylethylamine (B125046) (α-methylbenzylamine), introduces a stereocenter into the molecule. nih.govnbinno.com This element of chirality is of paramount importance in modern chemistry, especially in the pharmaceutical and life sciences. Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two mirror-image forms (enantiomers) of a chiral molecule. rsc.org

The significance of such chiral moieties is multifaceted:

Chiral Auxiliaries: Enantiomerically pure amines like 1-phenylethylamine are widely used as chiral auxiliaries. nih.govnih.govresearchgate.net They can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction, inducing the formation of one desired stereoisomer over another. The auxiliary can then be cleaved and recycled, leaving behind an enantiomerically enriched product. google.com This strategy is fundamental to asymmetric synthesis.

Chiral Resolving Agents: These amines are employed to separate racemic mixtures (50:50 mixtures of both enantiomers). By reacting the racemic acid with a single enantiomer of a chiral amine, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like crystallization.

Building Blocks for Pharmaceuticals: The chiral 1-aminoethyl scaffold is a key structural motif in many active pharmaceutical ingredients (APIs). nbinno.comgoogle.com The precise three-dimensional arrangement of the amine group is often critical for binding to its biological target, determining the drug's efficacy and safety. rsc.org

Ligands for Asymmetric Catalysis: Chiral amines are incorporated into the structure of ligands that coordinate with metal catalysts. These chiral catalyst complexes can then promote chemical reactions that produce a significant excess of one enantiomer, a process known as asymmetric catalysis. nih.govresearchgate.net

Overview of Current Research Landscape Pertaining to Ethyl 3-(1-aminoethyl)-4-methylbenzoate

A thorough review of scientific literature indicates that dedicated research focusing specifically on this compound is sparse. The compound is not widely listed in commercial chemical catalogs or extensively cited in major chemical databases as a primary subject of investigation.

However, the absence of direct research does not diminish its potential importance. It is plausible that this compound is synthesized and utilized as a specialized intermediate in multi-step synthetic sequences that are not explicitly detailed in publications or are part of proprietary industrial research. The research landscape can be inferred by examining studies on molecules with high structural similarity. For instance, research on substituted aminobenzoates and chiral α-arylethylamines is abundant. These fields focus on developing novel synthetic methodologies, creating new catalysts, and designing molecules with specific biological or material properties. Investigations into related compounds suggest that research involving this compound would likely fall within the domain of asymmetric synthesis or medicinal chemistry, where it could serve as a unique chiral building block.

Scope and Objectives of Academic Investigations into this compound

Given the structural features of the molecule, academic investigations, if undertaken, would likely pursue several key objectives. The scope would logically be centered on its synthesis, stereochemical properties, and potential applications as a building block.

Potential Research Objectives:

Asymmetric Synthesis: A primary objective would be to develop an efficient and stereoselective synthesis of both the (R) and (S) enantiomers of the compound. This could involve methods such as the asymmetric reduction of a corresponding ketimine or the diastereoselective amination of a suitable precursor.

Application as a Chiral Auxiliary or Ligand: Researchers would likely explore its use as a chiral auxiliary to control stereochemistry in reactions like alkylations or aldol (B89426) additions. Its potential as a component of a chiral ligand for transition-metal-catalyzed reactions would also be a logical avenue of investigation.

Intermediate for Bioactive Molecules: A significant objective would be to use this compound as a starting material for the synthesis of novel, more complex molecules with potential pharmacological activity. The primary amine offers a reactive handle for further elaboration, while the ester can be modified to tune properties.

Physicochemical and Structural Analysis: A foundational investigation would involve the complete characterization of the compound, including detailed spectroscopic analysis (NMR, IR, MS) and X-ray crystallography to determine its precise three-dimensional structure.

| Research Area | Specific Objective | Rationale |

|---|---|---|

| Synthetic Methodology | Develop a high-yield, enantioselective synthesis route. | Access to enantiomerically pure forms is crucial for chiral applications. |

| Asymmetric Synthesis | Evaluate its effectiveness as a chiral auxiliary or resolving agent. | The chiral amine moiety is a well-established motif for inducing asymmetry. nih.gov |

| Medicinal Chemistry | Use as a scaffold to build novel compounds for biological screening. | Combines an aromatic core, an ester, and a chiral amine, all common features in drug molecules. |

| Material Science | Incorporate into polymers or liquid crystal structures. | The rigid-flexible structure could be explored for novel material properties. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1-aminoethyl)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-8(2)11(7-10)9(3)13/h5-7,9H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAODJUBTIZQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of Ethyl 3 1 Aminoethyl 4 Methylbenzoate

Methodologies for Chiral Resolution of Racemic Ethyl 3-(1-aminoethyl)-4-methylbenzoate

This data gap highlights a potential area for future chemical research. The synthesis and subsequent stereochemical analysis of this compound could provide valuable insights for chemists working in areas such as asymmetric synthesis and pharmaceutical development. Until such research is conducted and published, a detailed and accurate article on the stereochemistry of this specific compound cannot be produced.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. google.com These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.orgaiche.org However, without experimental data for this compound, details regarding suitable resolving agents, optimal solvent systems, crystallization temperatures, and the resulting enantiomeric excess values remain unknown.

Chromatographic Chiral Separation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are powerful tools for separating enantiomers. nih.gov The separation relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. For a compound like this compound, one could hypothesize the use of various CSPs under normal or reversed-phase conditions. However, specific details such as the most effective type of chiral column, mobile phase composition, flow rates, and detector responses are not available in the literature.

Implications of Stereoisomerism in Chemical Transformations and Recognition Processes

The stereochemistry of a chiral molecule is crucial as enantiomers can exhibit different biological activities and participate differently in stereospecific chemical reactions and molecular recognition processes. For this compound, the spatial arrangement of the aminoethyl group could significantly influence its interaction with chiral receptors or enzymes. The R- and S-enantiomers would likely display different pharmacological or toxicological profiles. Furthermore, in asymmetric synthesis, the chirality of this compound could direct the stereochemical outcome of subsequent reactions. Without any published research, these implications remain theoretical.

Advanced Synthetic Methodologies for Ethyl 3 1 Aminoethyl 4 Methylbenzoate

Strategies for Construction of the Benzoate (B1203000) Ester Framework

The synthesis begins with the construction of the substituted benzoate ester core. This involves two primary considerations: the formation of the ethyl ester and the correct placement of the methyl group on the aromatic ring.

Esterification Reactions: Classical and Modern Approaches

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the synthesis of the ethyl 4-methylbenzoate precursor, several methods are available, ranging from classical acid-catalyzed reactions to modern, milder catalytic systems.

Fischer-Speier Esterification: This is the most traditional method, involving the reaction of the parent carboxylic acid (e.g., 4-methylbenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.comresearchgate.net The reaction is driven to completion by removing the water formed, often through azeotropic distillation. While effective, this method requires harsh conditions and a large excess of alcohol.

Modern Catalytic Methods: To circumvent the issues of harsh conditions and catalyst removal, a variety of solid acid catalysts have been developed. These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. ijstr.org For instance, modified clays (B1170129) like Montmorillonite K10 activated with orthophosphoric acid have shown high efficiency in esterifying substituted benzoic acids under solvent-free conditions. ijstr.org Another advanced approach utilizes solid acids composed of mixed metal oxides, such as a titanium-zirconium (ZT10) solid acid, which can effectively catalyze the esterification of various substituted benzoic acids with methanol (B129727) and other alcohols. mdpi.com These modern methods offer advantages in terms of environmental impact, operational simplicity, and catalyst reusability. ijstr.orgmdpi.com

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄ or HCl | Excess ethanol, reflux | Low cost, widely applicable | Harsh conditions, difficult catalyst removal, equilibrium limited quora.comresearchgate.net |

| Solid Acid Catalysis (Clay) | Phosphoric acid modified Montmorillonite K10 | Solvent-free, heat | Reusable catalyst, environmentally friendly, easy separation ijstr.org | May require higher temperatures |

| Solid Acid Catalysis (Metal Oxide) | Zirconium/Titanium (ZT10) Solid Acid | Methanol, 120 °C, reflux | High activity, reusable, applicable to diverse substrates mdpi.com | Catalyst preparation required |

Modifications of the Aromatic Ring System (e.g., Electrophilic Aromatic Substitution for Methyl Group Introduction)

The substitution pattern of the target molecule, with functional groups at positions 1, 3, and 4, requires careful strategic planning. Direct introduction of the methyl group onto a pre-existing ethyl 3-substituted benzoate via electrophilic aromatic substitution (EAS), such as Friedel-Crafts alkylation, is synthetically challenging. The ester group at position 1 is a deactivating, meta-directing group, which would direct incoming electrophiles to the 5-position, not the desired 4-position. aiinmr.comgrabmyessay.com

Therefore, a more logical and efficient synthetic route starts with an aromatic precursor that already contains the required methyl group at the correct position. A common starting material would be p-toluic acid (4-methylbenzoic acid) or its corresponding ethyl ester, ethyl 4-methylbenzoate . mdpi.comchemsynthesis.com This precursor can then be functionalized at the 3-position. A typical sequence would involve an EAS reaction, such as Friedel-Crafts acylation, to introduce an acetyl group at the 3-position, ortho to the methyl group and meta to the ester. This yields the key intermediate, ethyl 3-acetyl-4-methylbenzoate , which is the direct precursor for the introduction of the 1-aminoethyl moiety.

Enantioselective Introduction of the 1-Aminoethyl Moiety

The creation of the chiral center in the 1-aminoethyl group is the most critical step in the synthesis. This is typically achieved through the asymmetric transformation of the ketone in ethyl 3-acetyl-4-methylbenzoate. Several powerful methodologies exist to accomplish this with high enantioselectivity.

Asymmetric Reductive Amination Protocols for Ketone Precursors

Asymmetric reductive amination (ARA) is a highly efficient and direct method for converting ketones into chiral amines. researchgate.netsioc-journal.cn The reaction involves the in-situ formation of an imine from the ketone (ethyl 3-acetyl-4-methylbenzoate) and an ammonia (B1221849) source (like ammonium (B1175870) formate (B1220265) or acetate), followed by asymmetric reduction catalyzed by a chiral transition metal complex. sioc-journal.cnliv.ac.uk

This transformation is often catalyzed by complexes of iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) or diamine ligands. liv.ac.ukacs.org These catalysts create a chiral environment around the imine intermediate, forcing the hydride reductant (often from H₂ or a transfer hydrogenation source like formic acid) to add to one face of the C=N double bond preferentially, leading to one enantiomer of the amine in excess. liv.ac.uknih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and high enantiomeric excess (ee). liv.ac.uk

| Catalyst Type | Common Metals | Typical Chiral Ligands | Key Features |

|---|---|---|---|

| Transfer Hydrogenation Catalysts | Iridium (Ir), Ruthenium (Ru) | Chiral Diamines, Amino Alcohols | Uses hydrogen donors like formic acid; often milder conditions liv.ac.uk |

| Hydrogenation Catalysts | Rhodium (Rh), Iridium (Ir) | Chiral Diphosphines (e.g., BINAP) | Uses H₂ gas, often requiring higher pressures acs.orgnih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative strategy involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the new stereocenter is formed, the auxiliary is cleaved and can often be recovered. numberanalytics.com

For synthesizing chiral amines, a prominent method involves chiral sulfinamides, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). researchgate.net The synthesis would proceed as follows:

Condensation: The ketone precursor, ethyl 3-acetyl-4-methylbenzoate, is condensed with the chiral sulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced using a standard reducing agent (e.g., NaBH₄). The bulky chiral sulfinyl group sterically blocks one face of the imine, leading to a highly diastereoselective addition of the hydride.

Auxiliary Cleavage: The sulfinyl group is removed from the resulting amine by simple treatment with acid (e.g., HCl), yielding the enantiomerically enriched primary amine, Ethyl 3-(1-aminoethyl)-4-methylbenzoate.

Other auxiliaries, such as those derived from amino alcohols (e.g., pseudoephedrine) or oxazolidinones, can also be employed in related strategies. wikipedia.org

Organocatalytic and Metal-Catalyzed Asymmetric Additions to Imines or Enamines

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. nih.gov One approach involves the formation of an enamine from the ketone precursor using a chiral primary or secondary amine catalyst (e.g., a proline derivative). nih.govresearchgate.net This chiral enamine can then react with an electrophile in a stereocontrolled manner.

Alternatively, the ketone can be converted to an achiral imine, which then undergoes an asymmetric addition reaction. For instance, a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), can catalyze the asymmetric reduction of the imine. The CPA activates the imine by protonation, forming a chiral ion pair that guides the reductant (e.g., a Hantzsch ester) to attack one face of the imine selectively. researchgate.net

Metal-catalyzed additions also provide a viable route. A chiral metal complex can coordinate to an imine derived from the ketone, activating it for nucleophilic attack and controlling the facial selectivity of the addition. rsc.orgnih.gov These methods offer a diverse toolkit for the enantioselective synthesis of the target amine, with the specific choice depending on substrate compatibility, desired efficiency, and scalability.

Enzymatic Deracemization or Kinetic Resolution Approaches

The synthesis of enantiomerically pure amines is of significant interest, and enzymatic methods offer a highly selective approach. Enzymatic kinetic resolution relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic mixture. For a substrate like racemic this compound, lipases are commonly employed biocatalysts.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the enantioselective acylation or hydrolysis of the amine. researchgate.net In a typical kinetic resolution via hydrolysis, the racemic amino ester is treated with a lipase in an aqueous-organic solvent system. The enzyme selectively hydrolyzes one enantiomer to the corresponding amino acid, leaving the unreacted ester enriched in the other enantiomer. researchgate.net For instance, lipases have been successfully used in the hydrolysis of various β-amino carboxylic ester hydrochloride salts. researchgate.net

Alternatively, in a non-aqueous medium, the racemic amine can undergo enantioselective N-acylation using an acyl donor. The enzyme will preferentially acylate one enantiomer, allowing for separation of the acylated product from the unreacted amine. Immobilized enzyme preparations often show significantly higher activity and enantioselectivity compared to the free enzyme, potentially shortening reaction times from days to hours. nih.gov The choice of solvent, acyl donor, and enzyme are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and yield.

Table 1: Representative Data for Enzymatic Kinetic Resolution of Amino Esters

| Enzyme | Substrate Type | Reaction Type | Enantioselectivity (E value) | Typical Product ee |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Primary Amino Ester | N-Acylation | >100 | >95% |

| Burkholderia cepacia Lipase (PSIM) | β-Amino Ester Hydrochloride | Hydrolysis | >50 | up to 98% researchgate.net |

| Lecitase™ Ultra (immobilized) | Secondary Alcohol Ester | Hydrolysis | >200 | 95-97% nih.gov |

Synthesis via Functional Group Interconversion of Related Precursors

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. For the preparation of this compound, the precursor would be Ethyl 3-(1-nitroethyl)-4-methylbenzoate. This transformation can be achieved using various reducing agents and catalysts.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on activated carbon (Pd/C) or Raney nickel. orgsyn.org The reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol or methanol. chemicalbook.com For example, the reduction of ethyl 4-(methylamino)-3-nitrobenzoate using 10% Pd/C in methanol/ethanol under hydrogen pressure (60 psi) resulted in an 88% yield of the corresponding amine. chemicalbook.com

Another approach involves the use of metals in the presence of an acid or an ammonium salt. A notable example is the use of indium powder in an aqueous solution of ammonium chloride and ethanol, which has been shown to selectively reduce aromatic nitro compounds to their amines in high yields (e.g., 90% for ethyl 4-aminobenzoate). orgsyn.org This method offers good functional group tolerance, preserving esters, nitriles, and amides. orgsyn.org

The reduction of an amide to an amine provides an alternative synthetic route. This would involve a precursor such as Ethyl 3-(1-acetamidoethyl)-4-methylbenzoate. Amides are generally less reactive than other carbonyl compounds and require strong reducing agents for this conversion.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of primary, secondary, and tertiary amides to the corresponding amines. masterorganicchemistry.comlibretexts.org The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reactive reagents. masterorganicchemistry.com The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride addition to yield the amine. masterorganicchemistry.com While highly effective, LiAlH₄ is non-selective and will reduce other functional groups like esters. Therefore, careful protection strategies or a different choice of precursor may be necessary. More modern methods utilize catalytic systems, such as those based on iridium or yttrium, in combination with silanes as the reducing agent, offering milder conditions and improved functional group tolerance. organic-chemistry.org

Reaction Optimization and Process Intensification Studies

The choice of solvent can significantly influence reaction rates, yields, and selectivity. In the synthesis of this compound, particularly during the reduction of the nitro precursor, the solvent's polarity and ability to dissolve reagents and intermediates are crucial.

For catalytic hydrogenations, polar protic solvents like ethanol and methanol are frequently used as they effectively dissolve the substrate and facilitate the interaction with the solid catalyst surface. chemicalbook.com In studies of related reactions, such as the hydrolysis of ethyl benzoate, the composition of the solvent system (e.g., methanol-water mixtures) has been shown to directly impact the reaction rate constant. chemicaljournals.com The rate can be influenced by the differential salvation of the initial and transition states. chemicaljournals.com Understanding the reaction kinetics, including determining the reaction order and rate constants under various solvent conditions, is essential for optimizing the process for efficiency and yield.

Table 2: Illustrative Solvent Effects on a Representative Nitro Reduction Reaction

| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate | Observed Yield |

|---|---|---|---|

| Ethanol | 24.5 | 1.0 | High |

| Methanol | 32.7 | 1.2 | High |

| Tetrahydrofuran (THF) | 7.6 | 0.7 | Moderate |

| Toluene | 2.4 | 0.3 | Low |

In catalytic reactions, such as the reduction of the nitro or amide precursors, the choice of catalyst is paramount. For hydrogenation of a nitro group, heterogeneous catalysts like Pd/C, PtO₂, and Raney Ni are common. The efficiency of these catalysts is often measured by their turnover number (TON) and turnover frequency (TOF), which represent the number of substrate molecules converted per catalyst site and per unit time, respectively.

Catalyst selection involves balancing activity, selectivity, cost, and ease of separation. For instance, while palladium is highly effective, alternative catalysts are continuously explored to improve cost-effectiveness and sustainability. The catalyst loading (amount used relative to the substrate) is also a key optimization parameter. Lowering the catalyst loading while maintaining high conversion rates is a primary goal in process intensification to minimize cost and residual metal contamination in the final product. The development of catalysts with high turnover frequencies is crucial for creating efficient and economically viable synthetic processes.

Isolation and Purification Techniques for this compound

The effective isolation and purification of this compound are paramount for achieving the high degree of purity required for its intended applications. The choice of technique depends on the nature of the impurities present in the crude reaction mixture and the desired final purity. Generally, a combination of chromatographic methods for initial purification followed by crystallization to achieve high purity and, if necessary, to resolve enantiomers, is employed.

Chromatographic techniques are indispensable for purifying intermediates and the final compound in the synthesis of aromatic amino esters. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Chromatography Flash chromatography is a rapid, medium-pressure liquid chromatography technique widely used for routine purification of organic compounds. For a molecule like this compound, silica (B1680970) gel is a common stationary phase. However, the basic nature of the amine functional group can lead to strong interactions with the acidic silica surface, resulting in poor separation and significant peak tailing. To mitigate this, the mobile phase is often modified by adding a small amount of a competing base, such as triethylamine (B128534) or ammonium hydroxide (B78521) (typically 0.1-1%). biotage.com Alternatively, amine-functionalized silica can be used as the stationary phase to improve purification of basic compounds. biotage.com A common mobile phase system would consist of a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or heptane. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC) For achieving very high purity (≥99%), preparative HPLC is the method of choice. microcombichem.com This technique utilizes smaller stationary phase particles and higher pressures than flash chromatography, providing superior resolution.

Reversed-Phase HPLC: This is a common mode where a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure good peak shape for the basic amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase.

Chiral HPLC: Since this compound possesses a chiral center at the ethylamine (B1201723) substituent, it exists as a pair of enantiomers. Separating these enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the resolution of a wide range of chiral compounds, including amines. ymc.co.jpnih.gov The mobile phase in chiral HPLC is often a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol), sometimes with an acidic or basic additive to improve separation. nih.gov Recycling preparative HPLC systems can be employed to enhance the purification of compounds that are difficult to separate in a single run. ymc.co.jp

| Method | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | Bulk purification of crude product to remove major impurities. |

| Flash Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Purification of basic amines with improved peak shape and recovery. biotage.com |

| Preparative RP-HPLC | C18-Bonded Silica | Acetonitrile/Water with 0.1% TFA | High-purity (>99%) purification of the racemic compound. |

| Preparative Chiral HPLC | Polysaccharide-based CSP (e.g., CHIRAL ART Cellulose) | n-Hexane/2-Propanol/TFA (95/5/0.1) | Separation of the (R)- and (S)-enantiomers. ymc.co.jp |

Crystallization is a powerful purification technique that can yield material of very high purity and is often used as the final step after chromatographic separation. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Recrystallization from a Single or Mixed Solvent System This technique involves dissolving the crude or semi-purified compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities typically remain dissolved in the solvent (the mother liquor). The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic esters and amines, common recrystallization solvents include alcohols (like ethanol or methanol), ethyl acetate, or a mixed solvent system such as ethyl acetate-hexanes or dichloromethane-heptane. nih.govreddit.com

Diastereomeric Salt Crystallization for Chiral Resolution To separate the enantiomers of racemic this compound, a classical method is resolution via diastereomeric salt formation. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts.

(R/S)-Amine + (R)-Acid → [ (R)-Amine·(R)-Acid ] + [ (S)-Amine·(R)-Acid ]

Diastereomers have different physical properties, including solubility. libretexts.org By carefully selecting the resolving agent and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution. researchgate.net After separation by filtration, the crystallized salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the single, optically pure enantiomer of the amine. This method can be tedious, often requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

| Technique | Typical Solvents | Reagents | Objective & Outcome |

|---|---|---|---|

| Recrystallization | Ethanol, Methanol, or Ethyl Acetate/Hexane | None | Achieve high chemical purity (>99.5%) of the racemic compound. nih.gov |

| Diastereomeric Salt Crystallization | Alcohols (Methanol, Ethanol, 2-Propanol), Dioxane | Enantiopure chiral acids (e.g., (R,R)-Tartaric Acid, N-tosyl-(S)-phenylalanine) | Separation of enantiomers by fractional crystallization of salts with different solubilities. libretexts.orgresearchgate.netgavinpublishers.com |

| Evaporation | Methanol | None | Formation of suitable crystals for analysis, such as X-ray crystallography. nih.gov |

Chemical Reactivity and Derivatization Studies of Ethyl 3 1 Aminoethyl 4 Methylbenzoate

Transformations of the Ester Functionality

The ester group in Ethyl 3-(1-aminoethyl)-4-methylbenzoate is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids, amides, hydrazides, and alcohols.

Saponification and Transesterification Reactions

Saponification, the hydrolysis of an ester under basic conditions, converts the ethyl ester to the corresponding carboxylate salt, which upon acidification yields the carboxylic acid. This reaction is typically carried out using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium. The reaction generally proceeds with high yield. For instance, a typical procedure involves dissolving the ester in a mixture of methanol (B129727) and an aqueous solution of sodium hydroxide and stirring at room temperature for several hours.

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct. For example, reacting an ethyl aminobenzoate with a higher boiling alcohol in the presence of a suitable catalyst can yield a different ester.

Table 1: Representative Saponification and Transesterification Reactions

| Reaction | Reactants | Reagents/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Saponification | Ethyl 4-aminobenzoate (B8803810) | NaOH, Methanol/Water | Room Temperature, 5 hours | 4-Aminobenzoic acid | >95% |

| Saponification | Ethyl 2-fluoropentanoate | NaOH, Methanol/Water | Room Temperature, 5 hours | 2-Fluoropentanoic acid | 99% operachem.com |

| Saponification | Methyl 2,6-diisopropoxybenzoate | KOH, Methanol/Water | 80°C, 13 hours | 2,6-Diisopropoxybenzoic acid | 98% operachem.com |

| Transesterification | Alkyl aminobenzoate | Alcohol reagent | Transesterification catalyst | Aminobenzoate ester | Variable google.com |

Note: The data in this table is illustrative and based on reactions of analogous compounds.

Amidation and Hydrazinolysis to Form Related Amides and Hydrazides

The ester functionality can be converted to an amide by reacting it with an amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or the use of a catalyst. A variety of amines can be used, leading to the formation of N-substituted amides. For instance, the direct amidation of methyl benzoate (B1203000) with aniline (B41778) can be achieved using a niobium(V) oxide catalyst. researchgate.net

Hydrazinolysis, the reaction of an ester with hydrazine (B178648) hydrate (B1144303), is a common method for the synthesis of hydrazides. This reaction is typically carried out by heating the ester with hydrazine hydrate, sometimes in the presence of a solvent like ethanol (B145695). For example, 4-aminobenzohydrazide (B1664622) can be synthesized in good yield by reacting ethyl 4-aminobenzoate with hydrazine hydrate under ultrasonic irradiation. ekb.eg

Table 2: Amidation and Hydrazinolysis Reactions

| Reaction | Reactant Ester | Reactant Amine/Hydrazine | Reagents/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Amidation | Methyl benzoate | Aniline | Nb2O5 | Solvent-free | N-Phenylbenzamide | High researchgate.net |

| Amidation | 4-Nitrobenzoic acid | Aniline | EDC, DMAP, HOBt, K2CO3 | THF, Room Temperature | N-(4-nitrophenyl)aniline | High nih.gov |

| Hydrazinolysis | Ethyl 4-aminobenzoate | Hydrazine hydrate | Ultrasonic irradiation | 1 hour | 4-Aminobenzohydrazide | Good ekb.eg |

| Hydrazinolysis | Ethyl 4-(4-substitutedbenzamido)benzoate | Hydrazine hydrate | Ethanol | Room Temperature, 12 hours | 4-(4-Substitutedbenzamido)benzohydrazide | - nih.gov |

Note: The data in this table is illustrative and based on reactions of analogous compounds.

Selective Reductions to Alcohol Derivatives

The ester group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to control the reaction conditions to avoid the reduction of other functional groups. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters. masterorganicchemistry.com The selective reduction of the ester in the presence of the amino group is feasible as the amino group is generally unreactive towards hydride reducing agents.

Table 3: Selective Reduction of Esters to Alcohols

| Reactant Ester | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 4-nitrobenzoate | Indium, Ammonium (B1175870) chloride | Ethanol/Water | Reflux, 2.5 hours | Ethyl 4-aminobenzoate | 90% orgsyn.org |

| Diethyl phthalate | LiAlH4 | - | - | 1,2-Benzenedimethanol | 93% masterorganicchemistry.com |

Note: The data in this table is illustrative and based on reactions of analogous compounds.

Reactivity of the Amino Group

The primary amino group on the aromatic ring is a nucleophilic center and can undergo a variety of reactions, including acylation, sulfonylation, alkylation, and reductive alkylation, to furnish a wide range of derivatives.

Acylation and Sulfonylation Reactions

The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid or carboxylic acid byproduct. For example, the reaction of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. libretexts.org

Similarly, sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. Pyridine is a commonly used base and solvent for this reaction.

Table 4: Acylation and Sulfonylation Reactions of the Amino Group

| Reaction | Reactant Amine | Acylating/Sulfonylating Agent | Base | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Acylation | Aniline derivative | Boc-protected valine | EDC, DMAP, HOBt | Acetonitrile (B52724), 40°C, 48 hours | Amide derivative | 72% nih.gov |

| Acylation | 4-Aminobenzoic acid | para-Substituted benzoyl chlorides | Anhydrous Na2CO3 | Dry THF, Room Temperature, 6-12 hours | 4-Benzamidobenzoic acid derivatives | High nih.gov |

| Sulfonylation | Amino acid | p-Toluenesulfonyl chloride | Na2CO3 | Water, 0°C to Room Temperature, 4-6 hours | Sulfonamide carboxylic acid | Excellent mdpi.com |

| Sulfonylation | Hydroxyl-terminated polyisobutylene (B167198) | Tosyl chloride | Triethylamine, DMAP | - | Tosyl-ended polyisobutylene | High nih.gov |

Note: The data in this table is illustrative and based on reactions of analogous compounds.

Structural Characterization and Spectroscopic Analysis of Ethyl 3 1 Aminoethyl 4 Methylbenzoate

X-ray Crystallography of Ethyl 3-(1-aminoethyl)-4-methylbenzoate and its Crystalline Derivatives

Determination of Molecular Geometry, Bond Lengths, and Bond Angles

Information regarding the precise molecular geometry, bond lengths, and bond angles of this compound, as determined by X-ray crystallography, is not available in the reviewed scientific literature.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, van der Waals Forces)

There are no published studies on the crystal structure of this compound. Consequently, details concerning its crystal packing and the nature of its intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, remain uncharacterized.

Polymorphism and Solid-State Structural Variability Studies

No research on the polymorphism or solid-state structural variability of this compound has been found. Such studies would require the isolation and crystallographic analysis of different crystalline forms, which have not been reported.

Computational Chemistry and Theoretical Investigations of Ethyl 3 1 Aminoethyl 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to investigate molecules like Ethyl 3-(1-aminoethyl)-4-methylbenzoate.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, both DFT and HF methods can be used to achieve this. DFT, particularly with hybrid functionals like B3LYP, is often favored as it includes electron correlation for greater accuracy at a reasonable computational cost. scholarsresearchlibrary.com The HF method, while foundational, neglects electron correlation and is sometimes used as a starting point for more complex calculations.

The optimization process would begin with an initial guess of the molecular structure and iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. smsjournals.com The successful optimization converges to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. The resulting data provides precise predictions of the molecule's structural parameters.

Below is a table of representative, theoretically-derived geometric parameters for the optimized structure of this compound, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Ester) | 1.215 |

| Bond Length (Å) | C-O (Ester) | 1.350 |

| Bond Length (Å) | C-N (Aminoethyl) | 1.465 |

| Bond Angle (°) | O=C-O (Ester) | 124.5 |

| Bond Angle (°) | C-C-N (Aminoethyl) | 111.0 |

| Dihedral Angle (°) | C(Aromatic)-C(Ethyl)-N-H | -65.0 (gauche) |

Note: The data in this table is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.

Computational methods are highly effective at predicting spectroscopic data, which is crucial for structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating nuclear magnetic shielding tensors. researchgate.netnih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra, helping to assign experimental peaks and confirm the molecular structure.

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O (Ester) | ~167 |

| ¹³C | Aromatic C-NH₂ | ~148 |

| ¹³C | CH-NH₂ | ~55 |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | CH-NH₂ | ~4.1 |

| ¹H | NH₂ | ~1.5 - 2.5 (variable) |

Note: The data in this table is illustrative of typical results from GIAO-DFT calculations and is not from a published study on this specific molecule.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies serves two purposes: confirming that an optimized geometry is a true energy minimum and predicting the infrared (IR) and Raman spectra. smsjournals.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of functional groups. scholarsresearchlibrary.com Theoretical frequencies are often systematically scaled to better match experimental results.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 - 3300 | N-H Asymmetric & Symmetric Stretch |

| ~2950 | C-H Aliphatic Stretch |

| ~1715 | C=O Ester Stretch |

| ~1610 | N-H Bend (Scissoring) |

| ~1280 | C-O Ester Stretch |

Note: The data in this table is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this compound, the calculations would likely predict intense π→π* transitions associated with the substituted benzene (B151609) ring and weaker n→π* transitions involving the carbonyl group of the ester.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO energy (E_HOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and kinetic stability. nanomeghyas.ir A small gap suggests a molecule is more polarizable and reactive, while a large gap indicates higher stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen lone pair of the aminoethyl group. The LUMO would likely be distributed over the π-system of the ring and the electron-withdrawing ethyl benzoate (B1203000) group.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E_HOMO | -5.80 | Moderate electron-donating ability |

| E_LUMO | -0.95 | Moderate electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.85 | High kinetic stability |

Note: The data in this table is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures. uni-muenchen.dewikipedia.org This method is invaluable for quantifying electron delocalization, hyperconjugation, and intramolecular charge transfer. rsc.org

The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated via second-order perturbation theory. wisc.edu For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n_N) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds, stabilizing the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | σ(C-C) | ~4.5 | Hyperconjugation |

| π (C=C)_Aromatic | π(C=O)_Ester | ~2.0 | π-conjugation |

| LP (O)_Carbonyl | π*(C=C)_Aromatic | ~1.5 | Resonance |

Note: The data in this table is illustrative of typical results from NBO analysis and is not from a published study on this specific molecule.

Molecular Modeling and Conformational Analysis

The biological and chemical activity of a flexible molecule is often determined by the specific three-dimensional shapes, or conformations, it can adopt. Molecular modeling techniques are used to explore these possibilities.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically varying one or more geometric parameters, such as a dihedral angle, while optimizing the rest of the geometry. royalsocietypublishing.orgvisualizeorgchem.com This process maps out the energy changes associated with bond rotation, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, several rotatable bonds contribute to its flexibility:

The C(aromatic)-C(ester) bond.

The O-C(ethyl) bond of the ester.

The C(aromatic)-C(aminoethyl) bond.

The C-C bond within the aminoethyl side chain.

The C-N bond of the aminoethyl group.

A relaxed PES scan of the key dihedral angles would identify the most stable rotational isomers (rotamers) and the energy barriers to their interconversion. researchgate.net This information is critical for understanding how the molecule might interact with a biological receptor or orient itself during a chemical reaction. For instance, a scan of the dihedral angle around the C-N bond would reveal the preferred orientation of the amino group relative to the rest of the molecule.

Computational Study of Reaction Mechanisms and Catalysis6.4.1. Transition State Localization and Reaction Pathway ElucidationA search for computational studies elucidating reaction mechanisms involving this compound, including the localization of transition states and the mapping of reaction pathways, yielded no results.

Computational Design of Catalysts for Enantioselective TransformationsThere is no literature available on the computational design of catalysts specifically for enantioselective transformations of this compound.

Due to the strict adherence to the specified compound and the lack of corresponding research data, generating the requested article with thorough, informative, and scientifically accurate content is not feasible at this time.

Applications of Ethyl 3 1 Aminoethyl 4 Methylbenzoate As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The structural features of Ethyl 3-(1-aminoethyl)-4-methylbenzoate make it an important intermediate for the synthesis of a wide array of complex organic molecules. The presence of a chiral primary amine allows for its incorporation into larger structures, introducing a key stereocenter that is often crucial for biological activity in medicinal chemistry.

Precursor to Nitrogen-Containing Heterocyclic Systems (e.g., Pyrimidine (B1678525) derivatives, as suggested by related compounds)

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and natural products. The primary amine of this compound serves as a key nucleophilic point for constructing these ring systems. One of the most prominent applications for primary amines in heterocyclic synthesis is the formation of pyrimidines.

The most widely utilized method for pyrimidine synthesis involves the condensation of a molecule containing an N-C-N fragment (such as an amidine or guanidine) with a 1,3-bifunctional three-carbon fragment (like a 1,3-dicarbonyl compound). bu.edu.eg this compound can serve as a precursor to the necessary N-C-N fragment. A plausible synthetic pathway would involve the conversion of the primary amine to an amidine, followed by cyclocondensation.

Plausible Synthetic Route to Pyrimidine Derivatives:

Amidine Formation: The primary amine of this compound is reacted with a suitable reagent, such as an orthoester or a Vilsmeier reagent, to form the corresponding formamidine.

Cyclocondensation: The resulting amidine is then treated with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a base or acid catalyst. This reaction proceeds via a series of addition and condensation steps to yield a highly substituted, chiral pyrimidine derivative.

This strategy allows the chiral (1-aminoethyl) moiety to be incorporated directly into the heterocyclic core, producing optically active pyrimidines that can serve as valuable intermediates in medicinal chemistry. researchgate.net

Intermediate for Chiral Drug Discovery Scaffolds (focus on chemical synthesis, not biological activity)

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities. Chiral building blocks like this compound are therefore indispensable. The arylethylamine motif is a privileged structure found in numerous bioactive compounds and pharmaceuticals. researchgate.netmdpi.com

This compound can be used as a chiral auxiliary, where its stereocenter directs the formation of new stereocenters in a predictable manner, after which the auxiliary can be cleaved. mdpi.comresearchgate.net More commonly, it is incorporated as a permanent part of the final molecular scaffold. For example, it is a suitable precursor for the synthesis of complex chiral heterocycles through diastereoselective cyclization reactions. mdpi.com

One notable application is in the Pictet-Spengler reaction, which is used to construct tetrahydroisoquinoline and tetrahydro-β-carboline ring systems—scaffolds present in many alkaloids and pharmaceutical agents. mdpi.comresearchgate.net In this reaction, the arylethylamine moiety of the title compound would react with an aldehyde or ketone, followed by acid-catalyzed cyclization and rearomatization to yield a complex, chiral polycyclic structure.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. ebrary.net This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the rapid generation of molecular complexity. erciyes.edu.tr

The primary amine functionality makes this compound an ideal candidate for participation in a variety of MCRs. organic-chemistry.org In many MCRs, such as the Strecker or Mannich reactions, an amine first condenses with a carbonyl compound to form a reactive iminium ion intermediate, which is then trapped by a third nucleophilic component. ebrary.net

Potential MCR Applications:

| MCR Type | Reactants | Potential Product Class |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives |

| Mannich Reaction | Aldehyde, Active Hydrogen Compound (e.g., Ketone) | β-Amino carbonyl compounds |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Aminonitrile derivatives |

The use of the chiral this compound in these reactions would allow for the diastereoselective synthesis of complex, highly functionalized molecules with multiple stereocenters.

Development of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis relies heavily on the availability of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. The chiral 1-arylethylamine framework, as present in this compound, is a cornerstone in the design of such catalysts. mdpi.com

Design and Synthesis of New Ligand Architectures for Asymmetric Catalysis

The primary amine of this compound is a versatile handle for constructing more elaborate molecular architectures. It can be readily transformed into a wide range of functionalities, including amides, secondary or tertiary amines, imines, and phosphoramidites, which are common coordinating groups in metal-based catalysts.

Closely related compounds, such as 1-phenylethylamine (B125046), have been extensively used to synthesize a variety of successful chiral ligands. mdpi.com These include:

Chiral Diamines and Amino Alcohols: Synthesized by reacting the amine with epoxides or other electrophiles, these are key components of ligands for reactions like asymmetric hydrogenation and dihydroxylation. mdpi.com

Phosphoramidites: These are a powerful class of ligands for transition metal-catalyzed reactions, including conjugate additions and allylic substitutions. They can be prepared by reacting the amine with phosphorus(III) chlorides.

Salen-type Ligands: Condensation of the amine with salicylaldehyde (B1680747) derivatives yields chiral Schiff bases, which are excellent ligands for a variety of metals and are used in reactions like asymmetric epoxidation and cyclopropanation.

By applying these established synthetic strategies, this compound can be converted into a library of novel chiral ligands, where the substitution on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

Investigation of Catalytic Performance in Model Reactions

Once synthesized, ligands and organocatalysts derived from this compound would be evaluated in a range of benchmark asymmetric reactions to determine their efficacy. The performance of catalysts based on the analogous 1-phenylethylamine scaffold provides a strong indication of their potential.

Below is a table summarizing the performance of catalysts derived from the related 1-phenylethylamine (α-PEA) structure in key asymmetric transformations.

| Catalyst/Ligand Type | Model Reaction | Metal | Yield (%) | Enantiomeric Excess (ee %) |

| Aminonaphthol Ligand mdpi.com | Addition of Et₂Zn to Ferrocenecarboxaldehyde | Zn | Good | High |

| Phosphotungstate-PEA acs.org | Asymmetric Epoxidation of Styrene | W/Cu | ~78 | 80 |

| Chiral Phospholidine scispace.com | Derivatizing agent for e.e. determination | N/A | High | N/A |

| Secondary Amine merckmillipore.com | Cu-catalyzed Conjugate Addition | Cu | High | High |

These results demonstrate that the chiral 1-arylethylamine framework is highly effective at inducing stereoselectivity in a variety of important chemical transformations. It is anticipated that ligands and organocatalysts derived from this compound would exhibit similar or potentially enhanced performance, with the substituents on the phenyl ring offering opportunities for further optimization of catalytic activity and selectivity.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information regarding the applications of This compound as a synthetic intermediate and building block in the fields of supramolecular chemistry and functional materials.

Extensive searches for research findings, detailed studies, and data related to the incorporation of this particular compound into supramolecular structures or its use in the design of advanced materials did not yield any relevant results. Consequently, it is not possible to provide an article on the requested topics with the required level of detail and scientific accuracy.

The specified subsections for the article are as follows:

Contribution to the Design and Synthesis of Functional Materials (e.g., advanced polymers, sensors)

Without any available data on "this compound" in these contexts, the generation of a thorough and informative article that adheres to the provided outline is not feasible. The compound does not appear to be a widely studied or utilized building block in the published scientific literature for these applications.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific applications cannot be generated at this time due to the absence of relevant scientific information.

Advanced Research Perspectives and Future Directions for Ethyl 3 1 Aminoethyl 4 Methylbenzoate

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of aromatic amines often involves the reduction of corresponding nitroarenes, a process that can utilize harsh reagents and produce significant waste. researchgate.net Future research into the synthesis of Ethyl 3-amino-4-methylbenzoate is trending towards greener, more efficient, and sustainable methodologies.

Key areas of exploration include:

Catalytic Hydrogenation: While catalytic hydrogenation of the nitro-precursor is a common method, future work will likely focus on developing more sustainable catalysts. chemicalbook.comorgsyn.org This includes using non-precious metal catalysts (e.g., nickel, copper) or developing highly efficient, low-loading platinum-group metal catalysts to minimize environmental impact and cost.

Enzymatic and Whole-Cell Biocatalysis: Biocatalysis represents a frontier in green chemistry. The enzymatic pathways for producing aminobenzoic acids in microorganisms, such as the conversion of chorismate to p-aminobenzoic acid (PABA) by PabA, PabB, and PabC enzymes, could inspire the development of engineered microorganisms or cell-free enzymatic systems to synthesize Ethyl 3-amino-4-methylbenzoate from simple feedstocks. nih.gov This approach offers high selectivity under mild, aqueous conditions.

Novel Chemical Routes: Researchers are exploring alternative pathways that avoid nitration altogether. For instance, methods using isatoic anhydrides as precursors can produce highly substituted anilines under mild, room-temperature conditions, offering a potentially safer and more efficient route. semanticscholar.org Another green approach involves the use of benign Lewis acid catalysts, such as magnesium sulfate, to drive amidation and related reactions, avoiding toxic reagents like acetic anhydride. ijtsrd.com

| Synthetic Pathway | Key Features | Advantages for Sustainability | Potential for Ethyl 3-amino-4-methylbenzoate |

|---|---|---|---|

| Traditional Nitroarene Reduction | Multi-step process involving nitration followed by reduction with reagents like Sn/HCl or H2/catalyst. | Well-established but often uses stoichiometric, hazardous reagents. | Current standard method, but with room for green improvements. |

| Advanced Catalytic Hydrogenation | Use of novel heterogeneous or homogeneous catalysts (e.g., earth-abundant metals, single-atom catalysts). researchgate.net | Higher efficiency, catalyst recyclability, reduced metal waste. | High potential for process optimization and cost reduction. |

| Biocatalysis / Enzymatic Synthesis | Engineered metabolic pathways in microorganisms or use of isolated enzymes. nih.gov | Uses renewable feedstocks, aqueous medium, ambient conditions, high stereoselectivity. | A long-term, highly sustainable goal for production. |

| Alternative Precursor Chemistry | Synthesis from platform molecules like isatoic anhydride. semanticscholar.org | Milder reaction conditions, potentially fewer steps, and novel substitution patterns. | Promising avenue for developing entirely new, efficient synthetic routes. |

Investigation of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry involves reactions that can proceed in a complex biological environment without interfering with native processes. enamine.netwikipedia.orgspringernature.com The primary amino group of Ethyl 3-amino-4-methylbenzoate serves as a chemical handle that could be exploited in this field, transforming the molecule from a simple intermediate into a tool for chemical biology.

Future research could focus on:

Aniline-Catalyzed Ligations: Substituted anilines are known to be superior catalysts for oxime and hydrazone ligations, which are important bio-orthogonal reactions. researchgate.netacs.org Ethyl 3-amino-4-methylbenzoate could be investigated as a nucleophilic catalyst to accelerate the formation of bioconjugates at neutral pH, a significant advantage when working with sensitive biological molecules.

Oxidative Coupling Reactions: Aromatic amines can undergo chemoselective oxidative coupling with phenylenediamine derivatives in the presence of an oxidant like sodium periodate. acs.org This strategy could be used to label proteins or other biomolecules that have been pre-functionalized with an aniline (B41778) moiety derived from Ethyl 3-amino-4-methylbenzoate.

Mannich-Type Bioconjugation: The primary amine can participate in three-component Mannich-type reactions with an aldehyde and a suitable nucleophile, such as the electron-rich side chain of a tyrosine residue on a protein. nih.gov This allows for the site-specific installation of probes or therapeutic agents onto proteins.

| Strategy | Role of the Aniline Moiety | Potential Application | Reference Reaction Principle |

|---|---|---|---|

| Oxime Ligation Catalyst | Acts as a nucleophilic catalyst to accelerate the reaction between an aldehyde/ketone and a hydroxylamine/hydrazine (B178648). researchgate.net | Faster and more efficient labeling of proteins and carbohydrates at physiological pH. | Formation of a transient, more reactive Schiff base intermediate. |

| Oxidative Coupling Partner | Serves as the nucleophile that couples with an electron-rich aromatic partner (e.g., phenylenediamine). acs.org | Covalent labeling of proteins or surfaces functionalized with the compound. | Periodate-mediated C-N bond formation. |

| Mannich Reaction Component | Forms an imine in situ with an aldehyde, which is then attacked by a nucleophile (e.g., tyrosine). nih.gov | Site-specific, three-component protein modification. | Electrophilic aromatic substitution on an activated phenol ring. |

Development of Advanced Spectroscopic Probes Incorporating the Compound

Aminobenzoate derivatives, particularly ortho-aminobenzoic acid (anthranilic acid), are known to possess fluorescent properties that are sensitive to their local environment. nih.govnih.gov This makes Ethyl 3-amino-4-methylbenzoate an attractive scaffold for the development of novel spectroscopic probes.

Future directions include:

Solvatochromic Probes: The fluorescence emission spectrum, quantum yield, and lifetime of aminobenzoates can change significantly with solvent polarity. This property could be harnessed to develop probes that report on the hydrophobicity of protein binding sites or the integrity of cell membranes.

Precursor for Complex Fluorophores: The compound can serve as a starting material for the synthesis of more complex dyes. The amino group can be diazotized for azo-coupling or used as a nucleophile to attach other chromophoric systems, while the ester can be modified to tune solubility or add linking groups.

Fluorescent Quenching Assays: When incorporated into a peptide sequence, the aminobenzoate group can act as a fluorescent donor in Förster Resonance Energy Transfer (FRET) pairs. The fluorescence is quenched by a nearby acceptor group, and cleavage of the peptide by a specific enzyme separates the pair, leading to a detectable increase in fluorescence. nih.gov

| Probe Type | Underlying Principle | Potential Information Gained | Example from Related Compounds |

|---|---|---|---|

| Environment-Sensitive Probe | Changes in fluorescence (e.g., wavelength, intensity) based on solvent polarity or viscosity. | Mapping hydrophobic pockets in proteins; monitoring membrane dynamics. | ortho-Aminobenzoic acid fluorescence is sensitive to binding in micelles. nih.gov |

| FRET-Based Substrate | Energy transfer from the aminobenzoate (donor) to an acceptor molecule. Cleavage separates them, restoring fluorescence. | Real-time measurement of enzyme activity (e.g., proteases). | ortho-Aminobenzoic acid is a common donor in internally quenched fluorescent peptides. nih.gov |

| Building Block for Dyes | The aminobenzoate core is integrated into a larger, more complex dye molecule. | Creation of novel dyes with tailored absorption/emission profiles for cell imaging. | Aromatic amines are key components in many commercial dyes. |

Theoretical Prediction and Experimental Validation of Unexplored Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the chemical behavior of molecules before engaging in extensive lab work. nih.gov Applying these methods to Ethyl 3-amino-4-methylbenzoate can guide its future applications.

Key areas for theoretical investigation are:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's electronic properties. acs.orgresearchgate.net The HOMO-LUMO gap is related to chemical reactivity and the wavelengths of light the molecule absorbs.

Electrostatic Potential Mapping: Mapping the electrostatic potential onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. acs.org This would predict, for example, that the amino group and specific positions on the aromatic ring are susceptible to electrophilic attack, while the carbonyl oxygen of the ester is a site for hydrogen bonding.

Reaction Pathway Modeling: Theoretical calculations can model the transition states and energy barriers for proposed reactions, such as its participation in bioconjugation or its hydrolysis under different conditions. This can help optimize reaction conditions and predict the stability of resulting products. For instance, studies on 2-aminobenzoate esters have shown that the neighboring amine group can act as an intramolecular general base catalyst during hydrolysis, a mechanism that could be computationally modeled for the 3-amino isomer.

| Computational Method | Predicted Property | Significance and Potential Validation |

|---|---|---|

| DFT Geometry Optimization | Most stable 3D conformation, bond lengths, and angles. | Provides a foundational structure for all other calculations. Can be validated by X-ray crystallography of the compound or its derivatives. acs.org |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, spatial distribution of frontier orbitals. | Predicts electronic transitions (UV-Vis spectra), redox potential, and general reactivity. Validated by spectroscopy and electrochemical measurements. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifies likely sites for non-covalent interactions (hydrogen bonding) and chemical reactions. Validated by studying regioselectivity in derivatization reactions. acs.org |

| Transition State Calculation | Energy barriers for specific chemical reactions. | Predicts reaction rates and mechanisms. Validated by experimental kinetic studies. |

Mechanistic Elucidation of Complex Biological Interactions

The aminobenzoate scaffold is present in many biologically active molecules. Understanding how Ethyl 3-amino-4-methylbenzoate might interact with biological targets at a molecular level could guide the design of new therapeutic agents or biological tools.

Future research could explore:

Enzyme Inhibition: The structurally similar p-aminobenzoic acid (PABA) is a crucial intermediate in the bacterial synthesis of folic acid. patsnap.comwikipedia.org Sulfonamide antibiotics function by mimicking PABA and inhibiting the enzyme dihydropteroate synthase. patsnap.com Molecular docking studies could be performed to predict whether Ethyl 3-amino-4-methylbenzoate or its derivatives could fit into the active site of this or other enzymes. Mechanistic studies would then focus on identifying the specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions responsible for binding affinity and inhibitory activity.

DNA Intercalation: The isomeric compound, Ethyl 4-amino-3-methylbenzoate, is a precursor for derivatives of distamycin A, an antibiotic that binds to the minor groove of DNA. nih.gov The planar aromatic structure of Ethyl 3-amino-4-methylbenzoate suggests it could be investigated as a fragment for building new DNA-interacting molecules. Mechanistic studies would involve biophysical techniques like circular dichroism, fluorescence spectroscopy, and molecular modeling to elucidate the precise mode of binding (e.g., intercalation vs. groove binding) and the key molecular interactions with DNA base pairs.

Metabolic Stability and Pathways: Understanding how the ester and amino groups are metabolized by enzymes such as carboxylesterases (CES) is crucial for any potential biological application. nih.gov In vitro studies using liver microsomes could identify the primary metabolites. Mechanistic elucidation would involve identifying the specific enzyme isoforms responsible and studying their kinetics, providing a molecular basis for the compound's stability and clearance in a biological system.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(1-aminoethyl)-4-methylbenzoate, and how are intermediates validated?

The synthesis typically involves multi-step alkylation, bromination, and amidation reactions. For example, analogous compounds like ethyl 4-methylbenzoate derivatives are synthesized via alkylation of salicylic acid derivatives followed by functional group modifications (e.g., bromination with N-bromosuccinimide or cyanation with NaCN) . Intermediate validation relies on techniques like NMR (e.g., 1H/13C) and mass spectrometry (ESIMS) to confirm structural integrity. For instance, in related syntheses, intermediates such as ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate were characterized using 1H NMR (400 MHz, DMSO-d6) and ESIMS .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To resolve substituent positions (e.g., δ 1.18–1.21 ppm for ethyl CH3 groups in analogous compounds) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement and structure determination, especially for resolving stereochemical ambiguities .

- Mass spectrometry : ESIMS (electrospray ionization) confirms molecular weight (e.g., observed m/z 450.2 for related compounds) .

Q. How should researchers handle storage and stability concerns for this compound?

The compound’s ester and amino groups make it sensitive to hydrolysis. Store at -20°C in anhydrous conditions, as recommended for structurally similar aminoethyl esters . Stability assessments should include periodic HPLC purity checks and moisture-sensitive handling (e.g., under nitrogen or in sealed vials) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in amidation reactions?

Optimization strategies include:

- Catalyst selection : Use of Me3Al in THF at 100–120°C to enhance amide bond formation efficiency (yields up to 68% reported for analogous reactions) .